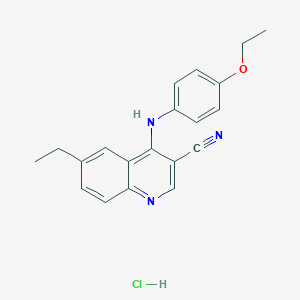

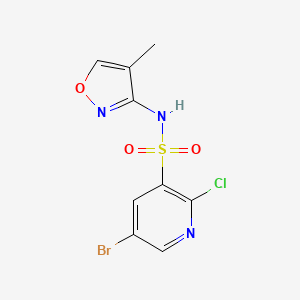

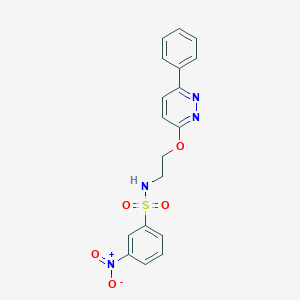

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are important in the field of medicinal chemistry due to their versatile applications . The ethoxyphenyl and amino groups suggest that this compound might have unique properties, but without specific studies on this compound, it’s hard to predict its exact characteristics .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized via various methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These methods involve reactions with transition metals, metal-free ionic liquid mediated reactions, and ultrasound irradiation .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been involved in various reactions, including those with N-acetylcysteine (NAC) in methanol-phosphate buffers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored novel compounds to combat this disease. 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride and its derivatives have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further studies on its mechanism of action and safety profile are warranted.

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride derivatives (compounds 14 and 15) have shown promise. Compound 15 achieved significant suppression of Plasmodium berghei, highlighting its potential as an antimalarial agent . Further investigations into its efficacy, toxicity, and pharmacokinetics are essential.

Molecular Docking Studies

Computational approaches, such as molecular docking, provide insights into how compounds interact with biological targets. In the case of 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride , a molecular docking study revealed its favorable binding to Lm-PTR1, a target associated with leishmaniasis. This finding supports its antileishmanial activity .

Antineoplastic Activity

Although not directly reported for this specific compound, quinoline derivatives have shown antineoplastic potential. Researchers could explore whether 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride exhibits any cytotoxic effects against cancer cells.

Direcciones Futuras

The future research directions for this compound could involve studying its potential applications in various fields, such as medicinal chemistry, based on its structural similarities to other biologically active compounds . Further studies could also explore its synthesis, properties, and potential hazards in more detail.

Propiedades

IUPAC Name |

4-(4-ethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O.ClH/c1-3-14-5-10-19-18(11-14)20(15(12-21)13-22-19)23-16-6-8-17(9-7-16)24-4-2;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQDURBFMVTNIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2778023.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2778025.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone](/img/structure/B2778030.png)

![N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2778032.png)

![4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2778034.png)

![4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B2778041.png)